Lipophilicity Differentiation: XLogP3-AA of 1.4 Enables Optimized CNS Penetration Potential
The compound's computed XLogP3-AA value of 1.4 falls within the optimal range for central nervous system (CNS) drug candidates (typically 1–3). This differentiates it from the 2-chloro analog (2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine, CAS 1220182-37-5), which has a higher XLogP3-AA of 1.7, increasing the risk of non-specific plasma protein binding and reduced CNS exposure [1]. The lower lipophilicity of the 2-fluoro compound is attributed to the strong electron-withdrawing effect of the ortho-fluorine substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine: 1.7 |
| Quantified Difference | 0.3 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Procurement decisions for CNS-targeted programs should prioritize this fluorinated building block to maintain an optimal lipophilicity window, whereas the chloro analog may lead to suboptimal pharmacokinetics.
- [1] PubChem. Computed XLogP3-AA for 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine (1.4) and 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine (1.7). View Source
